molecular formula C16H18Cl4O3 B127339 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic anhydride CAS No. 56860-12-9

3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic anhydride

Cat. No. B127339
CAS RN: 56860-12-9
M. Wt: 400.1 g/mol
InChI Key: CFCQREDNKXNRIG-UHFFFAOYSA-N
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Description

3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic anhydride is a compound related to a class of chemicals that have been extensively studied due to their insecticidal properties. The interest in these compounds is primarily due to their structural similarity to naturally occurring pyrethrins, which are potent insecticides. The dichlorovinyl group attached to the cyclopropane ring is a common feature in these synthetic analogs, which are designed to mimic the insecticidal activity of pyrethrins while offering improved stability and effectiveness10.

Synthesis Analysis

The synthesis of this compound has been approached through various methods. One such method involves the stereoselective synthesis of the trans-isomer via a key intermediate, ethyl 3,3-dimethyl-4,6,6,6-tetrachlorohexanoate, which is obtained by the addition of carbon tetrachloride to a precursor prepared by condensation and Claisen rearrangement. This intermediate is then transformed through a series of reactions, including dehydrochlorination and hydrolysis, to yield the desired product in high yield . Another approach utilizes the Favorskii rearrangement of optically active cyclobutanones to obtain the cis-isomer of the compound . Additionally, the synthesis of carbon-14 labeled isomers of this compound has been reported for metabolic studies, highlighting the importance of this compound in biological research .

Molecular Structure Analysis

The molecular structure of 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic anhydride is characterized by the presence of a cyclopropane ring substituted with a dichlorovinyl group and two methyl groups. The stereochemistry of this compound is significant, as different isomers can exhibit different levels of insecticidal activity. Research has focused on the synthesis of both cis and trans isomers, as well as their optical isomers, to study the impact of stereochemistry on biological activity 10.

Chemical Reactions Analysis

The chemical reactivity of this compound is influenced by the presence of the dichlorovinyl group and the cyclopropane ring. The dichlorovinyl group can undergo further chlorination and reactions with alcohols to form esters, which are relevant in the context of developing insecticidal agents . The cyclopropane ring is a strained system that can participate in various cycloaddition reactions and rearrangements, which are exploited in the synthesis of the compound and its derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic anhydride are closely related to its structure. The dichlorovinyl group contributes to the compound's lipophilicity, which is important for its interaction with biological membranes. The cyclopropane ring's strain impacts its reactivity and stability. The compound's insecticidal activity is also influenced by its physical properties, such as volatility and solubility, which affect its mode of action and efficacy10.

Scientific Research Applications

Microwave-Assisted Hydrolysis

A study by Guo Wen-long (2006) explored the hydrolysis of methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate using microwave technology. This process successfully converted the compound to DV-chrysanthemic acid, showcasing an efficient and time-saving method for chemical transformation.

Stereochemical Synthesis

Kondo et al. (1980) [K. Kondo, T. Takashima, et al.] (https://consensus.app/papers/aspects-synthesis-acids†-kondo/f9528fc10ac1576ab0d717b48690c12f/?utm_source=chatgpt) demonstrated a stereoselective synthesis method for producing the cis-isomer of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid. This research offers valuable insights into the synthesis of stereochemically complex compounds.

Mass Spectrometry in Stereochemistry

Mazunov et al. (1989) [V. A. Mazunov, M. V. Muftakhov, et al.] (https://consensus.app/papers/mass-spectrometry-stereochemistry-compounds-mazunov/ed74ea30968f5044894549e532d0c143/?utm_source=chatgpt) utilized negative ion mass spectrometry to investigate the stereochemistry of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid derivatives. Their study highlights the role of mass spectrometry in understanding the stereochemical properties of organic compounds.

Pyrethroid Metabolites Monitoring

Wong et al. (1983) [H.-Y. Wong, D. E. Games, et al.] (https://consensus.app/papers/mass-studies-metabolites-permethrin-wong/a0fdeadd10385ceab19de74c9c89034e/?utm_source=chatgpt) focused on the identification of pyrethroid metabolites, including derivatives of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid, in plant tissue cultures using mass spectrometry. This study provides a framework for monitoring environmental exposure to pyrethroids.

Stereochemistry in Enantiomer Separation

Simon et al. (1990) [K. Simon, Éva Kozsda, et al.] (https://consensus.app/papers/studies-resolution-salt-formation-part-flexibility-simon/9b6328fa3e325c2d94142bf563a10933/?utm_source=chatgpt) investigated the optical resolution of permethrinic acids, including 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid. Their work contributes to the understanding of stereochemical aspects in enantiomer separation.

Biomonitoring of Pyrethroid Exposure

B. Wielgomas and Marta Piskunowicz (2013) [B. Wielgomas, Marta Piskunowicz] (https://consensus.app/papers/biomonitoring-exposure-among-populations-poland-wielgomas/d2f10292188f5cbdac8106d5379842f1/?utm_source=chatgpt) conducted a study to determine pyrethroid exposure levels in humans, measuring metabolites including derivatives of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid. This research is essential for understanding human exposure to pyrethroids.

Analytical Method for Pyrethroid Metabolites

Toshiaki Yoshida (2017) [Toshiaki Yoshida] (https://consensus.app/papers/method-pyrethroid-metabolites-urine-nonoccupationally-yoshida/6756f608b6915ce9a87473a557f0471e/?utm_source=chatgpt) developed an analytical method for detecting pyrethroid metabolites in human urine, including compounds derived from 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid. This method aids in monitoring pyrethroid exposure in non-occupationally exposed populations.

properties

IUPAC Name

[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18Cl4O3/c1-15(2)7(5-9(17)18)11(15)13(21)23-14(22)12-8(6-10(19)20)16(12,3)4/h5-8,11-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCQREDNKXNRIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)OC(=O)C2C(C2(C)C)C=C(Cl)Cl)C=C(Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Cl4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10972289
Record name 3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic anhydride
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Molecular Weight

400.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic anhydride

CAS RN

56860-12-9
Record name Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, anhydride
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Record name 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic anhydride
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Record name 3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic anhydride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic anhydride
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